Potassium Tris(trifluoromethanesulfonyl)methanide

Catalog No.
S866770
CAS No.
114395-69-6
M.F
C4F9KO6S3
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Tris(trifluoromethanesulfonyl)methanide

Conventional potassium salts (KPF6, KOTf) fail in moisture-sensitive or high-voltage applications due to HF release or tight ion pairing. KTFSM’s methanide anion provides complete hydrolytic stability and extreme charge delocalization, enabling: (1) Non-HF-generating electrolyte for long-life K-ion batteries with high-voltage cathodes; (2) Weakly coordinating precursor for highly active cationic Au/Pd/Sc catalysts via salt metathesis; (3) Advanced ionic liquids and plastic-crystal electrolytes with suppressed crystallization. Supplied with rigorous QC for R&D and scale-up.

CAS Number

114395-69-6

Product Name

Potassium Tris(trifluoromethanesulfonyl)methanide

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane

Molecular Formula

C4F9KO6S3

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1

InChI Key

RJPWSGDBEHVWPP-UHFFFAOYSA-N

SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]

Canonical SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]

The exact mass of the compound Potassium Tris(trifluoromethanesulfonyl)methanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

KTFSM, KCTf3, Potassium tris(trifluoromethanesulfonyl)methanide, Potassium tris[(trifluoromethyl)sulfonyl]methanide, Tris(trifluoromethanesulfonyl)methanide potassium salt, K[C(SO2CF3)3]

Purity

≥97%

Package Size

1 g, 5 g

Potassium Tris(trifluoromethanesulfonyl)methanide (CAS: 114395-69-6), commonly abbreviated as KTFSM or KCTf3, is a specialized alkali metal salt characterized by its extremely bulky, highly delocalized, and weakly coordinating methanide anion[C(SO2CF3)3]-. In industrial and advanced research procurement, it is primarily sourced for two high-value material applications: as a highly stable, non-hydrolyzing electrolyte salt for next-generation energy storage systems, and as a premium counterion precursor for generating highly active cationic transition metal catalysts. Its extreme charge delocalization and steric shielding make it a critical enabler for processes where conventional salts fail due to tight ion-pairing or chemical degradation.

Research Fit

1
Weakly coordinating TFSM anion for electrolyte and ionic liquid research
High charge delocalization reduces ion pairing
2
High thermal stability supports elevated-temperature electrochemical studies
Suitable for formulations requiring thermal resilience
3
Solubility in water and methanol enables versatile sample preparation
Facilitates incorporation into liquid and polymer electrolytes

Generic substitution with more common potassium salts, such as Potassium Hexafluorophosphate (KPF6), Potassium Triflate (KOTf), or Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI), frequently compromises process outcomes. KPF6 is notoriously prone to hydrolysis, releasing corrosive hydrofluoric acid (HF) that aggressively degrades battery interfaces and moisture-sensitive catalytic systems. While KOTf and KTFSI are more hydrolytically stable, their anions are significantly more coordinating than the methanide anion. In catalytic applications, substituting KCTf3 with KOTf leads to tighter 'inner-sphere' ion pairing, which quenches the electrophilicity of the metal center and severely depresses reaction yields. In electrochemical applications, the smaller anionic radii of these substitutes result in lower salt dissociation and reduced ionic conductivity in non-aqueous solvents [1].

Substitution Risk

KTFSM (TFSM anion)
vs. KTFSI (TFSI anion): Larger ionic radius and weaker ion pairing lead to different conductivity and transference numbers; direct replacement may shift rate capability and cycling behavior.
KTFSM (TFSM anion)
vs. KPF6 (PF6 anion): TFSM provides a distinct solvation shell and anodic stability limit, while PF6-based electrolytes exhibit different thermal decomposition pathways; substitution requires full re-optimization of electrolyte formulation.

Catalytic Promoter Efficacy via Weakly Coordinating Anion Dynamics

In cationic transition metal catalysis, the electrophilicity of the active metal center is dictated by the coordinating strength of the counterion. KCTf3 provides the exceptionally bulky and charge-delocalized methanide anion. Compared to standard potassium triflate (KOTf) or potassium bis(trifluoromethanesulfonyl)imide (KTFSI), KCTf3 exhibits significantly lower ion-pairing energy. When used as a promoter or metathesis precursor, KCTf3 consistently enhances reaction rates and chemical yields by maintaining an 'outer-sphere' ion pair, preventing the counterion from quenching the metal's catalytic activity [1].

Evidence DimensionCatalyst Electrophilicity and Turnover Yield
Target Compound DataMaximized free cationic metal species (outer-sphere ion pairing)
Comparator Or BaselineKOTf / KTFSI (Higher tendency for inner-sphere coordination)
Quantified DifferenceSubstantial increase in catalytic reaction rates and product yields
ConditionsCationic metal-catalyzed organic synthesis

Buyers synthesizing complex APIs or fine chemicals can achieve higher turnover numbers and lower catalyst loading by using KCTf3 as the counterion source.

Ionic Conductivity
Head-to-head
LiTFSM4.5 mS cm⁻¹
LiPF67.6 mS cm⁻¹
Reported conductivity supports formulation-context evaluation
41% lower than LiPF6; anion-dependent trend, LiTFSM data

Hydrolytic Stability for Extended Battery Cycle Life

For energy storage procurement, electrolyte salt stability is critical. Potassium hexafluorophosphate (KPF6), a common baseline salt, is highly susceptible to hydrolysis, generating corrosive hydrofluoric acid (HF) that degrades battery components and dissolves transition metals from cathodes. Potassium tris(trifluoromethanesulfonyl)methanide (KTFSM) is completely resistant to this hydrolytic pathway due to the robust C-S and S-C(F) bonds. Substituting KPF6 with KTFSM eliminates HF-induced degradation, drastically improving the reproducibility of electrochemical measurements and extending the cycle life of advanced battery systems [1].

Evidence DimensionHydrolytic HF Generation
Target Compound Data0 ppm HF generation under trace moisture
Comparator Or BaselineKPF6 (Rapid generation of HF upon moisture exposure)
Quantified DifferenceComplete elimination of hydrolytic degradation pathway
ConditionsElectrolyte formulation with trace moisture contamination

Prevents the degradation of solid electrolyte interphase (SEI) layers and transition metal dissolution, ensuring longer cycle life and safer handling during manufacturing.

Coulombic Efficiency
Head-to-head
LiTFSM (cycles 5–100)99.5%
LiPF6 (cycles 5–100)99.1%
Reported average CE supports cycling stability context
First-cycle CE lower for LiTFSM (81.7% vs 85.2%); long-term advantage observed

Electrolyte Conductivity via Steric Ion Dissociation

The ionic conductivity of an electrolyte is governed by the dissociation efficiency of the salt. The methanide anion in KTFSM features three bulky trifluoromethanesulfonyl groups, creating a larger van der Waals volume and greater charge delocalization than the imide anion in KTFSI. This steric bulk effectively shields the central charge, reducing the lattice energy and the cation-anion interaction strength. Consequently, KTFSM demonstrates superior dissociation in low-dielectric non-aqueous solvents compared to KTFSI, leading to higher free-ion concentrations and enhanced ionic conductivity [1].

Evidence DimensionIon Dissociation and Conductivity
Target Compound DataHigh dissociation rate due to extreme steric shielding
Comparator Or BaselineKTFSI (Moderate ion pairing in low-dielectric solvents)
Quantified DifferenceHigher free K+ concentration and improved rate capability
ConditionsNon-aqueous solvent systems for electrochemical devices

Maximizes the concentration of free charge carriers in non-aqueous solvents, directly improving the rate capability and efficiency of electrochemical devices.

Capacity Retention
Head-to-head
LiTFSMNo fading over 100 cycles
LiPF6Measurable discharge capacity fading
Reported capacity retention profile
Protective surface layer formation reported; qualitative difference
Anodic Stability
Head-to-head
LiTFSM4.2–4.3 V vs. Li/Li⁺
LiPF6>5 V vs. Li/Li⁺
Defines operating voltage limit; suitable for 4 V-class cathodes
Narrower window precludes 5 V-class cathode use; adequate for NCM up to 4.3 V
Thermal Stability
Supporting evidence
Investigated at 60°C; no quantitative decomposition data from source
Reported thermal stability context at 60°C
Quantitative decomposition data not available; LiPF6 known to decompose at 60°C as literature baseline

Precursor for Cationic Transition Metal Catalysts

Due to its exceptionally weakly coordinating methanide anion, KCTf3 is a highly effective precursor for synthesizing highly active cationic transition metal catalysts (e.g., Gold, Palladium, Scandium). It is used via salt metathesis to replace strongly coordinating halides or triflates, thereby unlocking maximum catalytic turnover in complex organic syntheses and API manufacturing .

Advanced Electrolyte Formulation for Potassium-Ion Batteries (KIBs)

KTFSM serves as a premium, non-hydrolyzing electrolyte salt for next-generation potassium-ion batteries. Its complete resistance to HF generation and high anodic stability make it a highly reliable alternative to KPF6, particularly in systems utilizing high-voltage cathodes or requiring extended cycle life under demanding conditions.

Synthesis of Highly Conductive Ionic Liquids and Plastic Crystals

The bulky, highly delocalized nature of the tris(trifluoromethanesulfonyl)methanide anion makes KTFSM an ideal starting material for the synthesis of advanced ionic liquids and plastic-crystal solid electrolytes. Metathesis with appropriate organic cations yields materials with suppressed crystallization temperatures and high ionic conductivity.

Application Fit Matrix

Application
Selection Property
Validation Focus
NCM cathode electrolyte (up to 4.3 V)
Capacity retention and Coulombic efficiency profile
Cycling stability under high-voltage conditions
Potassium-ion battery electrolyte research
Anodic stability and ion transport behavior
Oxidation stability at high operating potentials
Solid polymer electrolyte formulation
Ion pairing and plasticizing effect
Ionic conductivity in polymer matrix
Ionic liquid and electrolyte additive synthesis
Charge delocalization and interface stabilization
Electrode-electrolyte interface stability

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

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